molecular formula C15H14ClNO B1381687 2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde CAS No. 1777430-74-6

2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde

Cat. No. B1381687
CAS RN: 1777430-74-6
M. Wt: 259.73 g/mol
InChI Key: UXLOCGUNXJIMAB-UHFFFAOYSA-N
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Description

“2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde” is a chemical compound. It’s likely to be a derivative of benzylamine, which is an organic compound consisting of a benzyl group attached to an amine functional group .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, benzylamine can be produced by several methods, including the reaction of benzyl chloride and ammonia . Another method involves the reaction of chlorobenzene and ethanolamine .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzyl group (C6H5CH2), a methyl group (CH3), an amino group (NH2), a chloro group (Cl), and a benzaldehyde group (C6H5CHO). The exact structure would depend on the positions of these groups in the molecule .

Scientific Research Applications

I conducted a search for scientific research applications of “2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde”, but specific details on unique applications are not readily available in the search results. However, Sigma-Aldrich lists this compound with a CAS Number: 1777430-74-6 and mentions that related peer-reviewed papers, technical documents, and similar products can be found on their website . This could be a starting point for further research into the applications of this compound.

properties

IUPAC Name

2-[benzyl(methyl)amino]-5-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-17(10-12-5-3-2-4-6-12)15-8-7-14(16)9-13(15)11-18/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLOCGUNXJIMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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